molecular formula C19H22N4O3S B2504922 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid CAS No. 852437-14-0

2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid

Katalognummer B2504922
CAS-Nummer: 852437-14-0
Molekulargewicht: 386.47
InChI-Schlüssel: FTZIKNQBFYEECS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid is a chemical entity that appears to be designed for biological activity, given its structural complexity and the presence of multiple functional groups. While the provided papers do not directly discuss this compound, they do provide insight into related chemical scaffolds and their potential biological activities.

Synthesis Analysis

The synthesis of related compounds involves the use of versatile scaffolds such as 1,2,4-triazolo[4,3-a]pyrazin-3-one, which is a precursor in the development of adenosine human receptor antagonists . The process typically includes the introduction of various substituents to the core structure to target specific receptors. In the case of the compound , the synthesis would likely involve multiple steps, including the formation of the triazolopyridazine core, followed by the introduction of the ethoxyphenyl group and the linkage of the hexanoic acid moiety through a thioether bond.

Molecular Structure Analysis

The molecular structure of the compound suggests that it may interact with biological targets through multiple points of contact. The triazolopyridazine core is a known scaffold for receptor antagonists, indicating that the compound could potentially exhibit affinity for certain adenosine receptors . The ethoxyphenyl group may contribute to the compound's binding properties, while the hexanoic acid chain could influence its solubility and overall pharmacokinetic profile.

Chemical Reactions Analysis

Chemical reactions involving similar compounds typically include nucleophilic substitutions, cyclocondensations, and hydrazinolysis . The thioether linkage in the compound suggests that it could be synthesized through a nucleophilic substitution reaction, where a thiolate anion attacks an electrophilic center on the triazolopyridazine scaffold. The presence of the hexanoic acid group also opens up possibilities for further chemical modifications, such as amide bond formation or esterification.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the ethoxy group suggests increased lipophilicity compared to a phenyl group without substitution, which could affect the compound's ability to cross biological membranes. The hexanoic acid moiety introduces a degree of hydrophilicity, which could be important for the compound's solubility in aqueous environments. The triazolopyridazine core is likely to contribute to the compound's stability and its potential to form stable complexes with biological targets .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

  • Synthesis and Crystal Structure : The compound's synthesis involved multiple steps, starting from p-ethoxyaniline, eventually leading to a structure investigated using X-ray crystallography, NMR, MS, and IR techniques (Dong & Wang, 2005).
  • Novel Ring System Development : The creation of a novel ring system, including this compound, has been achieved through various synthesis techniques, showing the versatility and potential for creating new chemical structures (Kosáry et al., 1986).

Biological Activities and Applications

  • Antiproliferative Activity : Some derivatives of this compound have been studied for their antiproliferative activities, particularly against endothelial and tumor cells, indicating potential applications in cancer research (Ilić et al., 2011).
  • Antimicrobial Activities : Certain triazole derivatives, related to this compound, have shown antimicrobial activities, suggesting its potential use in developing new antimicrobial agents (Bektaş et al., 2007).
  • Antioxidant Properties : Studies on related compounds have also demonstrated significant antioxidant abilities, further expanding the potential applications of this compound in various fields of biochemistry and pharmacology (Shakir et al., 2017).

Additional Insights

  • Versatile Scaffold in Drug Design : The triazolo[4,3-a]pyrazin-3-one structure, closely related to the compound , has been identified as a versatile scaffold for the development of adenosine human receptor antagonists, highlighting its significance in medicinal chemistry (Falsini et al., 2017).
  • Anti-HAV Activity : Some synthesized triazolo[4,3-b]pyridazines have shown promising activity against hepatitis-A virus, indicating this compound's potential in antiviral research (Shamroukh & Ali, 2008).

Zukünftige Richtungen

Future research on this compound could involve studying its potential biological activities given the known activities of compounds with similar structures. It could also involve exploring its reactivity and potential uses in chemical synthesis .

Eigenschaften

IUPAC Name

2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-3-5-6-15(19(24)25)27-17-12-11-16-20-21-18(23(16)22-17)13-7-9-14(10-8-13)26-4-2/h7-12,15H,3-6H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZIKNQBFYEECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)SC1=NN2C(=NN=C2C3=CC=C(C=C3)OCC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.